3,5-Diethylaniline hydrochloride

Description

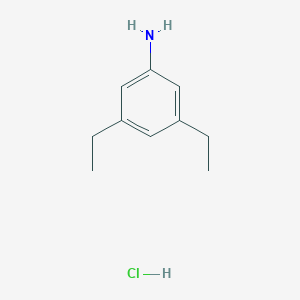

3,5-Diethylaniline hydrochloride is an aromatic amine derivative where two ethyl groups are substituted at the 3- and 5-positions of the aniline ring, with the amine group protonated as a hydrochloride salt. This compound is structurally characterized by its electron-donating ethyl substituents, which influence its electronic and steric properties. It is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the production of dyes, agrochemicals, and bioactive molecules. Its hydrochloride form enhances stability and solubility in polar solvents, making it suitable for controlled reactions .

Properties

IUPAC Name |

3,5-diethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8-5-9(4-2)7-10(11)6-8;/h5-7H,3-4,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXYYOSZNOUPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)N)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309463-04-3 | |

| Record name | 3,5-diethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Aniline: One common method for preparing 3,5-diethylaniline involves the alkylation of aniline with ethyl halides under basic conditions. The reaction typically proceeds via a Friedel-Crafts alkylation mechanism.

Hydrochloride Formation: The free base 3,5-diethylaniline can be converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-Diethylaniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 3,5-Diethylaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology:

Biochemical Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine:

Pharmaceuticals: The compound is used in the synthesis of certain pharmaceutical agents, particularly those targeting the central nervous system.

Industry:

Dye Manufacturing: It serves as a precursor in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-diethylaniline hydrochloride largely depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The ethyl groups at the 3 and 5 positions can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

*Estimated based on 2,6-diethylaniline’s LogKow .

Reactivity and Metabolic Pathways

- This compound vs. 2,6-Diethylaniline: The positional isomerism of ethyl groups significantly alters reactivity. 2,6-Diethylaniline is metabolized by hepatic and nasal microsomes to form 4-amino-3,5-diethylphenol and the electrophilic 3,5-diethylbenzoquinone-4-imine, which is implicated in tissue-specific toxicity . In contrast, 3,5-diethylaniline’s symmetrical substitution likely reduces metabolic oxidation rates, enhancing its utility as a stable intermediate.

- Comparison with Methylated Analogs : 2,6-Dimethylaniline hydrochloride (LogKow: 2.17) exhibits lower hydrophobicity than ethyl-substituted analogs, affecting its partitioning in biological systems. Its hydrochloride form is widely used in autoradiography and dye synthesis due to predictable reactivity .

Industrial and Pharmaceutical Relevance

- This compound : Preferred in controlled syntheses requiring steric hindrance, such as bulky ligand preparations for metal complexes or dendrimer frameworks .

- Discontinued Analogs: 3,4-Diethylaniline hydrochloride and 2,6-diformyl-3,5-dimethoxyphenol () were phased out due to synthesis challenges or regulatory concerns, highlighting 3,5-diethylaniline’s comparative advantage in scalability .

- Dye Chemistry : Diethylaniline derivatives serve as precursors for naphtholactam dyes, with N-ethyl and β-substituted variants offering tunable optical properties .

Biological Activity

Introduction

3,5-Diethylaniline hydrochloride is an aromatic amine derivative that has garnered attention in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its two ethyl groups attached to the aniline structure, influencing its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and potential applications.

This compound has the following chemical properties:

- Molecular Formula : CHN·HCl

- Molecular Weight : 185.7 g/mol

- Appearance : Typically appears as a white to off-white crystalline solid.

- Solubility : Soluble in water due to the presence of the hydrochloride salt.

Pharmacological Properties

-

Antimicrobial Activity :

- Recent studies have indicated that 3,5-diethylaniline exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents .

- Antioxidant Properties :

- Neuroprotective Effects :

Toxicological Data

Toxicological studies have highlighted several important aspects regarding the safety profile of this compound:

- Acute Toxicity : The compound has been associated with acute toxicity in animal models. The oral LD50 value is reported to be approximately 500 mg/kg in rats, indicating moderate toxicity .

- Dermal Exposure Risks : Skin exposure can lead to irritation and systemic absorption, which may result in methemoglobinemia—a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Neuroprotective Mechanism Investigation :

Industrial Uses

- Dye Synthesis : this compound is utilized in synthesizing various dyes due to its ability to act as a precursor for complex organic molecules.

- Pharmaceutical Development : Its biological activities suggest potential applications in developing new pharmaceuticals targeting microbial infections or neurodegenerative diseases.

Summary Table of Biological Activities

Q & A

Q. How can QSAR models predict the biological activity of this compound derivatives?

- Answer : Quantitative Structure-Activity Relationship (QSAR) studies use descriptors like logP, molar refractivity, and H-bond donor counts. Molecular docking simulations (e.g., AutoDock Vina) correlate substituent patterns with receptor binding affinities, aiding in designing analogs with enhanced pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.